

Application Notes and Protocols for the Limulus Amebocyte Lysate (LAL) Assay

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Compound of Interest

Compound Name: *ENDOTOXIN*

Cat. No.: *B1171834*

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Introduction

The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive and specific method for the detection and quantification of bacterial **endotoxins**, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria. **Endotoxins** are potent pyrogens and their presence in parenteral drugs, medical devices, and other pharmaceutical products can lead to severe inflammatory responses, including fever, shock, and even death. The LAL assay is the industry standard for bacterial **endotoxin** testing (BET) and is a critical component of quality control in the pharmaceutical and medical device industries.

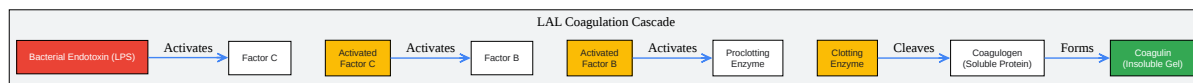
This document provides detailed application notes and protocols for the three primary LAL assay methodologies: the gel-clot assay, the turbidimetric assay, and the chromogenic assay.

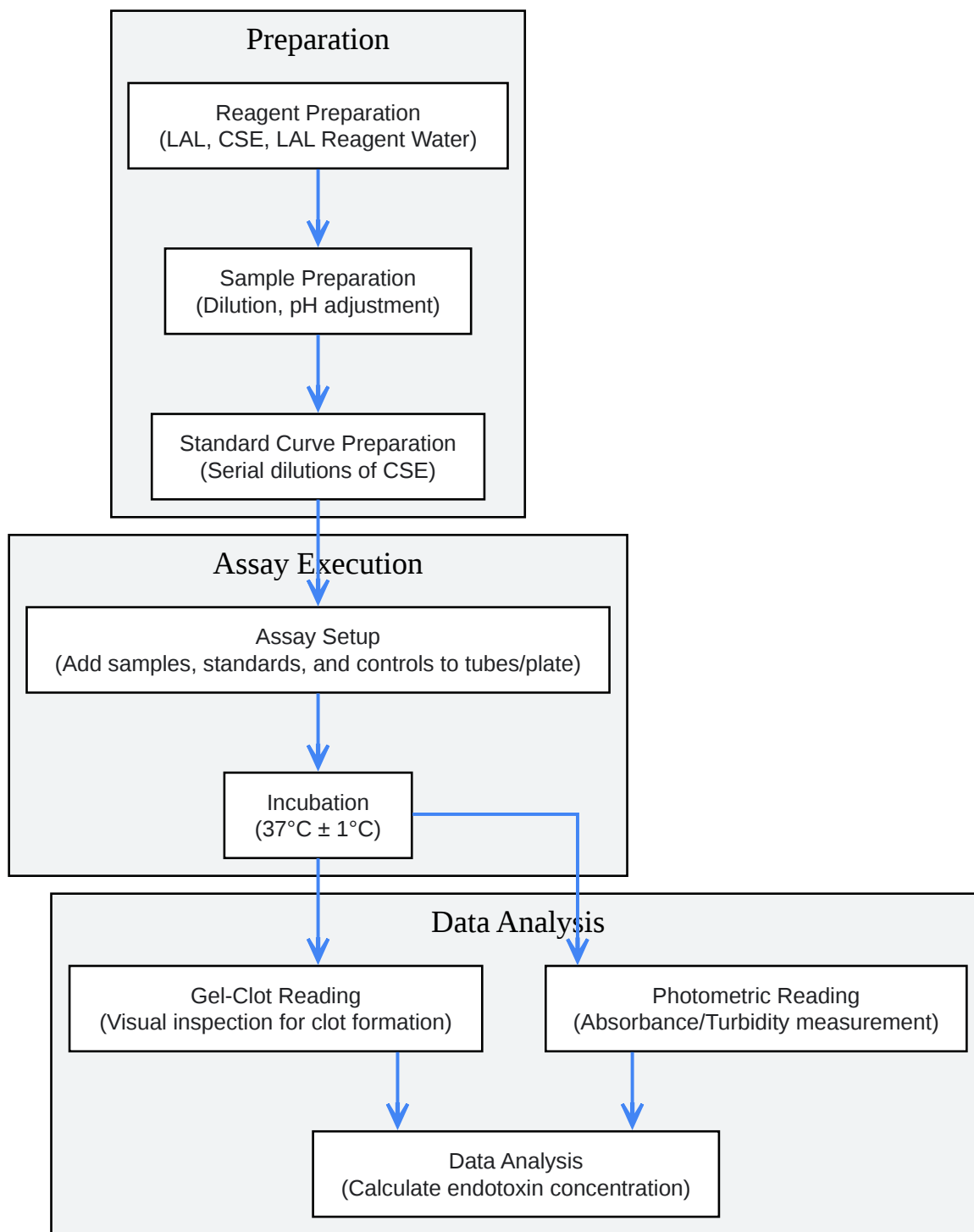
Principle of the LAL Assay

The LAL assay is based on the primitive coagulation cascade of the American Horseshoe Crab, *Limulus polyphemus*. In the presence of **endotoxin**, a series of enzymatic reactions is initiated within the LAL reagent, which is an extract of the crab's amebocyte blood cells. This cascade culminates in the formation of a gel clot (in the gel-clot assay), an increase in turbidity (in the turbidimetric assay), or the development of a colored product (in the chromogenic assay).

Signaling Pathway

The enzymatic cascade is initiated when **endotoxin** activates Factor C. Activated Factor C then activates Factor B, which in turn activates a proclotting enzyme. The activated clotting enzyme then cleaves coagulogen to produce coagulin, which forms the gel clot.





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